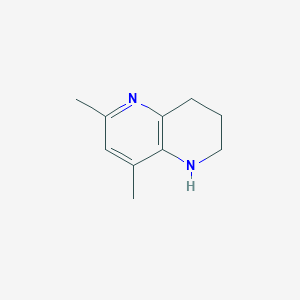
6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Naphthyridines are a class of organic compounds structurally related to naphthalene, where two carbon atoms are replaced by nitrogen atoms . They are important in the field of medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The specific structure of “6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine” would include additional methyl groups at the 6 and 8 positions and four hydrogen atoms making the structure tetrahydro.Chemical Reactions Analysis
Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The specific reactions of “6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine” are not detailed in the sources I found.Scientific Research Applications
Medicinal Chemistry
6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine: derivatives have significant importance in medicinal chemistry. Many of these compounds exhibit a wide range of biological activities. Researchers have explored their synthesis strategies, reactivity, and applications. Some key points include:
- Applications : Some derivatives have shown promise as potential drug candidates due to their biological activity .
Solvent Applications
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: , a derivative of 6,8-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine, serves as a versatile solvent in various chemical processes:
- Synthesis of Pyrazoles : It acts as a solvent in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .
Energetic Materials
Certain 1,5-naphthyridine derivatives exhibit properties relevant to energetic materials:
- Thermal Stability : These compounds are thermally stable (>220 °C) and have lower sensitivity, making them potential candidates for secondary energetic materials .
Chelating Solvent
1,3-Dimethyl-3,4,5,6-tetrahydro-2: (1H)-pyrimidinone also serves as a chelating solvent:
- Trifluoromethylation : It participates in the trifluoromethylation of activated and non-activated halogenated double bonds .
Functionalization and Anticancer Properties
Functionalized 1,6-naphthyridine derivatives have shown specific activities:
properties
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-6-8(2)12-9-4-3-5-11-10(7)9/h6,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRDQLXQFFVCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)
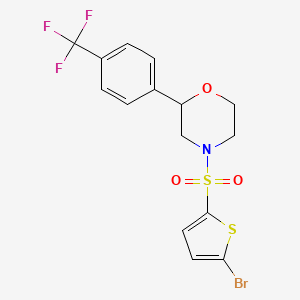
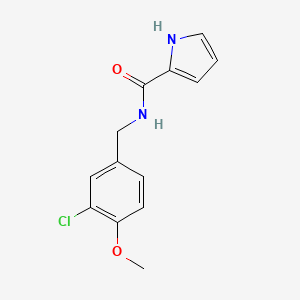
![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2770723.png)
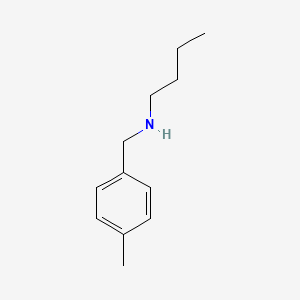
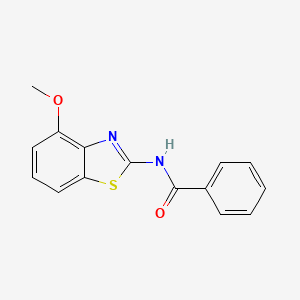
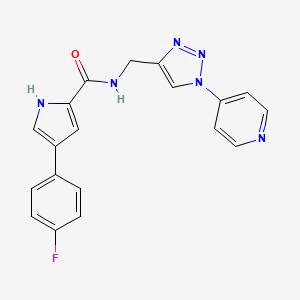
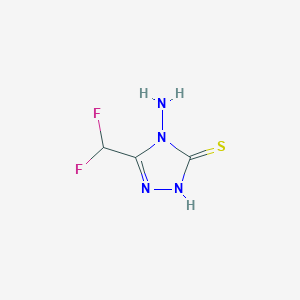
![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)

![N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2770735.png)
